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e What is the EGFR C797S mutation? The C797S (Cysteine to Serine at position 797) is an acquired
point mutation within the tyrosine kinase domain of the EGFR gene. This mutation is a primary
mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like Osimertinib

(AZD9291) in non-small cell lung cancer (NSCLC) [1] [2] [3].

e What is the biochemical mechanism of resistance? Third-generation TKIs are irreversible inhibitors
designed to covalently bond with the cysteine residue at position 797 (C797). The C797S mutation
eliminates this crucial cysteine, preventing the covalent bond formation and drastically reducing the
drug's efficacy [1] [4] [3].

e In what context does this resistance occur? This mutation typically emerges in tumors that already
harbor a primary activating mutation (e.g., exon 19 deletion or L858R) and the secondary T790M
resistance  mutation. The resulting triple mutant (e.g., Dell9/T790M/C797S or
L858R/T790M/C797S) presents a significant therapeutic challenge [1] [2].

e Are there different genetic configurations of this mutation? Yes, the relative arrangement of

T790M and C797S mutations is critical [1] [5]:

o In cis: Both mutations are on the same allele of the EGFR gene. This configuration confers
resistance to all generations of EGFR TKis.

o In trans: The mutations are on different alleles. In this case, a combination of first- and third-
generation TKIs may be effective.
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Troubleshooting & Research Guide: Overcoming
C797S Resistance

The following table summarizes the main strategies being investigated to combat C797S-mediated

resistance.
Mechanism /| Compound L
Strategy Key Characteristics /| Challenges
Examples
Fourth- ATP-competitive (Reversible): Non-covalent binding, circumventing C797S.

Generation TKils
[4] [3] [5]

Combination
Therapies [1] [6]

Antibody-Drug
Conjugates
(ADCs) [7]

Brigatinib-derived compounds
(e.g., D18, D10), BLU945.
Allosteric Inhibitors: EAI045,
JBJ-04-125-02.

EGFR TKI + PDK1 Inhibitor:
Osimertinib + Leelamine.
Antibody-based: EAIO45 +
Cetuximab.

ADCs targeting HER2, HER3,
MET, or TROP2.

EAIO45 requires combination with
Cetuximab to block EGFR dimerization [1].
Many are in preclinical or early clinical
phases [3] [5].

Targets metabolic adaptations (PDK1-driven
glycolysis) or blocks receptor dimerization.
Aims to overcome resistance and induce
tumor regression in models [1] [6].

Biomarker-guided and biomarker-unselected
approaches. Effective against
heterogeneous resistance and bypass
signaling mechanisms [7].

This table outlines the diverse molecular patterns of resistance observed after disease progression on third-

generation TKIs like Osimertinib.

Resistance
Molecular Pattern Frequency |/ Notes
Subtype
C797S- T790M positive, Found in approximately 40% of T790M-positive cases post-

Mediated [1] [8]

T790M Retained
[8]

C797S positive

T790M positive,
C797S negative

Osimertinib. Resistance to all EGFR TKiIs if in cis [8].

~33% of cases. Resistance driven by other off-target
mechanisms like MET or HER2 amplification [1] [8].
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Resistance
Molecular Pattern Frequency |/ Notes

Subtype

T790M Lost [8] T790M negative, ~27% of cases. May involve histological transformation
C797S negative (e.g., to SCLC) or activation of bypass tracks [8] [7].

Experimental Protocols: Key Workflows for C797S
Research

1. Generating C797S Mutant Cell Lines

e Purpose: To create in vitro models for studying resistance mechanisms and screening potential
inhibitors.
¢ Methodology:
o Site-Directed Mutagenesis: Introduce the C797S point mutation into plasmids carrying EGFR
with L858R and/or T790M mutations [6].
o Viral Transduction: Use lentiviral or retroviral systems to stably express the triple mutant
(L858R/T790M/C797S) in NSCLC cell lines (e.g., Ba/F3, NCI-H1975) [1] [8] [6].
o Long-Term Drug Selection: Culture sensitive cell lines (e.g., MGH121) with increasing doses
of a third-generation TKI (e.g., WZ4002) to select for spontaneously resistant clones harboring
the C797S mutation [1].

2. Assessing Drug Efficacy & Resistance *In Vitro*

e Purpose: To evaluate the potency of novel compounds against C797S mutants.
o Key Assays:
o Cell Viability/Proliferation (ICso): Use assays like MTT or CellTiter-Glo to measure the
concentration of a drug that inhibits 50% of cell growth in C797S-harboring vs. parental cells [4]
[5].
o Western Blot Analysis: Confirm the resistance mechanism by probing for phospho-EGFR (p-
EGFR) and its key downstream effectors (p-AKT, p-ERK). Successful inhibitors should
suppress this pathway [1] [8] [6].

o Kinase Activity Assays: Use purified mutant kinase domains to directly measure the ICso of
inhibitors, confirming direct target engagement [1].

The following diagram illustrates the logical workflow for establishing and validating a C797S resistance

model.
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Research Outlook & Future Directions

The field is rapidly evolving to address the challenge of C797S. Key future directions include:

¢ Fourth-Generation TKis: Intensive discovery efforts are focused on developing potent and brain-
penetrant inhibitors, with several candidates like compound D18 and D10 showing promising
preclinical results [4] [5].
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¢ Rational Combination Therapies: As resistance is often heterogeneous, strategies combining TKIs
with agents targeting bypass pathways (e.g., MET inhibitors) or utilizing ADCs are critical [7].

e Metabolic Interventions: Targeting metabolic dependencies like PDK1-driven glycolysis induced by
the C797S mutation offers a promising complementary approach [6].

¢ Liquid Biopsy for Monitoring: The use of circulating tumor DNA (ctDNA) to monitor for the
emergence of C797S and other resistance mutations before radiographic progression is becoming a
standard for adaptive therapy [8] [7].

The following diagram summarizes the core mechanism of C797S resistance and the primary strategies to

overcome it.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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